molecular formula C13H20N4O B1445192 2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide CAS No. 878160-07-7

2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide

Cat. No.: B1445192
CAS No.: 878160-07-7
M. Wt: 248.32 g/mol
InChI Key: VAWQXPPTNDFLCP-UHFFFAOYSA-N
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Description

2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a piperazine ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-(4-methylpiperazin-1-yl)methylbenzoic acid. This intermediate is then reacted with 2-methyl-5-nitroaniline under specific conditions to form the desired compound. The reaction conditions often include the use of reducing agents such as hydrazine hydrate and catalysts like iron(III) chloride to facilitate the reduction of the nitro group to an amino group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in intermediates can be reduced to an amino group using reducing agents like hydrazine hydrate.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Hydrazine hydrate, iron(III) chloride.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted benzamides and piperazine derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for the development of anticancer drugs .

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.

Uniqueness

2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of an amino group, a methyl group, and a piperazine ring allows for versatile chemical modifications, making it a valuable scaffold in drug design .

Properties

IUPAC Name

2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-15-13(18)11-9-10(3-4-12(11)14)17-7-5-16(2)6-8-17/h3-4,9H,5-8,14H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWQXPPTNDFLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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